molecular formula C10H14N2O4 B14022539 ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate CAS No. 52196-98-2

ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate

Cat. No.: B14022539
CAS No.: 52196-98-2
M. Wt: 226.23 g/mol
InChI Key: XICYZCLNNSVLKJ-UHFFFAOYSA-N
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Description

6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER: is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic aldehydes with nitroacetic esters can lead to the formation of intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives, which can then be further processed to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. Techniques such as lateral metalation and electrophilic quenching (LM&EQ) using non-nucleophilic bases have been explored to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), leading to the disruption of cancer cell growth and survival pathways . Additionally, its modulation of metabotropic glutamate receptors can influence neurotransmission and neuroprotection .

Comparison with Similar Compounds

    Isoxazole: A simpler five-membered ring structure with one oxygen and one nitrogen atom.

    Thiadiazole: A similar heterocyclic compound with sulfur instead of oxygen.

    Oxadiazole: Another related compound with two nitrogen atoms and one oxygen atom in the ring.

Uniqueness: What sets 6H-ISOXAZOLO[3,4-D]AZEPINE-6-CARBOXYLICACID, 1,3,4,5,7,8-HEXAHYDRO-3-OXO-, ETHYL ESTER apart is its fused ring system, which provides additional stability and unique reactivity compared to simpler isoxazole derivatives .

Properties

CAS No.

52196-98-2

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C10H14N2O4/c1-2-15-10(14)12-5-3-7-8(4-6-12)11-16-9(7)13/h11H,2-6H2,1H3

InChI Key

XICYZCLNNSVLKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(CC1)NOC2=O

Origin of Product

United States

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